3,5-diethyl-4-nitro-1H-pyrazole
Description
Properties
CAS No. |
1082217-91-1 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: 3,5-Diethyl-1H-Pyrazole
The precursor 3,5-diethyl-1H-pyrazole is synthesized through cyclocondensation of diethyl diketones with hydrazine derivatives. For example, diethyl acetylacetone reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-diethyl-1H-pyrazole. This step is critical, as impurities in the precursor can hinder subsequent nitration.
Nitration Strategies for 3,5-Diethyl-1H-Pyrazole
Mixed Acid Nitration (H₂SO₄/HNO₃)
The most common nitration method employs a mixture of concentrated sulfuric and nitric acids. In the synthesis of 3,4-dinitropyrazole, a 1:0.3–1.2 volumetric ratio of H₂SO₄:HNO₃ achieved optimal NO₂⁺ generation. For this compound, a milder nitration protocol is hypothesized to prevent over-nitration or decomposition.
Proposed Conditions
-
Molar Ratio : 1:1.2 (precursor:nitrating agent)
-
Temperature : 40–60°C (to balance reactivity and stability)
-
Solvent : Concentrated H₂SO₄ (enhances electrophilicity)
Challenges :
-
Ethyl groups may destabilize the intermediate arenium ion, necessitating precise temperature control.
-
Competing nitration at alternative positions (e.g., C4 vs. C2) requires regioselective optimization.
Alternative Nitration Systems
Acetyl Nitrate-Mediated Nitration
Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and nitric acid, offers a less acidic medium. This method succeeded in synthesizing 3,5-dimethyl-4-nitro-1H-pyrazole with 72% yield.
Adaptation for Diethyl Analog :
-
Reagents : Ac₂O (5 eq), HNO₃ (90%, 2 eq)
-
Reaction Time : 4–6 hours at 30°C
-
Workup : Quenching with ice-water, extraction with ethyl acetate
Advantages :
-
Reduced risk of side reactions (e.g., oxidation of ethyl groups).
-
Improved solubility of the diethyl precursor in Ac₂O.
Stabilization and Purification
Nitro-pyrazoles are often thermally sensitive. Stabilization strategies include:
Crystallization Techniques
-
Solvent Pairing : Ethanol/water mixtures (7:3 v/v) enable slow crystallization, yielding high-purity this compound.
-
Temperature Gradient Cooling : Gradual cooling from 60°C to 0°C minimizes occluded impurities.
Chromatographic Purification
Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves nitration byproducts, such as mono-nitro or diethyl-oxidized species.
Analytical Characterization
Key data for validating successful synthesis:
| Property | Expected Value | Method |
|---|---|---|
| Melting Point | 98–102°C | Differential Scanning Calorimetry |
| IR (KBr) ν(NO₂) | 1530, 1350 cm⁻¹ | FT-IR Spectroscopy |
| ¹H NMR (CDCl₃) | δ 1.35 (t, 6H), 2.85 (q, 4H), 8.15 (s, 1H) | Nuclear Magnetic Resonance |
| Purity | ≥98% | HPLC (C18, MeOH/H₂O 70:30) |
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Cycloaddition: Dienes, dienophiles, and appropriate catalysts.
Major Products Formed
Reduction: 3,5-diethyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Cycloaddition: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
3,5-diethyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,5-diethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
Key structural variations among pyrazole derivatives include substituent type (alkyl, halogen, aryl), position, and functional groups (nitro vs. nitroso). Below is a comparative analysis:
Key Observations :
- Ethyl vs.
- Nitro vs. Nitroso: The nitro group (NO₂) is more electron-withdrawing than nitroso (NO), affecting ring electrophilicity and stability. Nitro groups are typically associated with higher thermal stability .
- Bromo Substituents : Bromine atoms (in 3,5-dibromo-4-nitro-1H-pyrazole) significantly increase molecular weight and introduce strong electron-withdrawing effects, which may alter reactivity in cross-coupling reactions .
- Aryl Substitution : The methoxybenzyl group in the N1-substituted derivative introduces aromaticity and bulk, likely reducing crystallization propensity compared to unsubstituted analogs.
Structural and Crystallographic Insights
While crystallographic data for this compound is unavailable, studies on related compounds reveal trends:
- The 3,5-dimethyl-4-nitroso analog crystallizes in a monoclinic system with an R factor of 0.041 , suggesting well-ordered packing despite smaller substituents.
- Ethyl groups may introduce disorder in crystal lattices due to rotational flexibility, complicating structure determination. Programs like SHELXL and SIR97 are commonly employed for such analyses.
Q & A
Q. What are the optimal synthetic routes for 3,5-diethyl-4-nitro-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?
The synthesis of pyrazole derivatives typically involves multi-step reactions. For this compound, a plausible route includes:
- Step 1 : Formation of the pyrazole core via cyclization of a 1,3-diketone precursor with hydrazine derivatives under reflux conditions.
- Step 2 : Sequential alkylation at positions 3 and 5 using ethyl halides in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C .
- Step 3 : Nitration at position 4 using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Key parameters include solvent polarity, temperature control, and stoichiometric ratios. Purity can be enhanced via column chromatography or recrystallization .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and assess electronic environments. Nitro groups deshield adjacent protons, shifting signals downfield .
- X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths, angles, and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for refinement .
- FTIR Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and C–N vibrations at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can:
Q. What strategies resolve contradictions in biological activity data for nitro-substituted pyrazoles?
Discrepancies in bioactivity (e.g., cytotoxicity vs. antioxidant effects) may arise from assay conditions or cellular uptake variations. Mitigation strategies include:
- Dose-Response Curves : Establish IC₅₀ values across multiple cell lines (e.g., MTT assays) to assess selectivity .
- Metabolic Stability Tests : Evaluate compound stability in physiological buffers or liver microsomes to distinguish intrinsic activity from degradation artifacts .
- Statistical Validation : Use ANOVA or t-tests to confirm reproducibility across independent experiments .
Q. How does the nitro group influence the supramolecular packing of this compound in crystal structures?
Nitro groups engage in intermolecular interactions (e.g., C–H···O hydrogen bonds and π-stacking), which can be analyzed via:
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., O···H contacts dominate in nitro-containing crystals) .
- Thermal Diffuse Scattering (TDS) : Detects dynamic disorder in crystal lattices caused by nitro group rotation .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing nitro-substituted pyrazoles, and how can they be avoided?
- Over-Nitration : Controlled temperature (0–5°C) and stoichiometric HNO₃ prevent polysubstitution .
- Byproduct Formation : Use scavengers (e.g., urea) to quench excess nitronium ions .
- Low Yield in Alkylation : Anhydrous conditions and phase-transfer catalysts (e.g., TBAB) improve alkyl halide reactivity .
Q. How can researchers validate the purity of this compound for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
